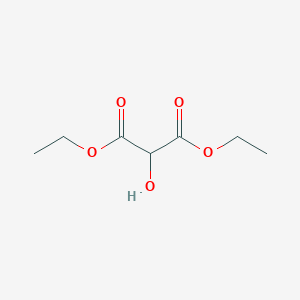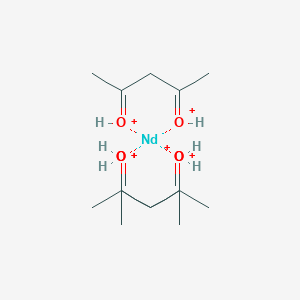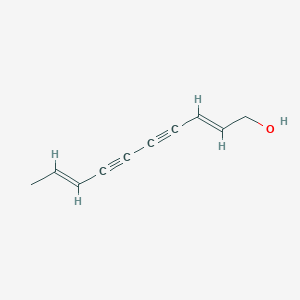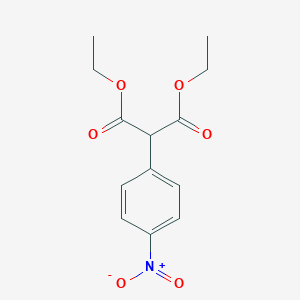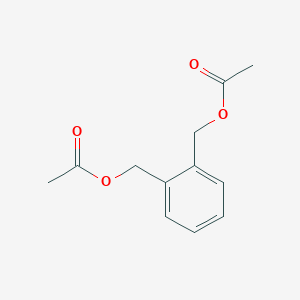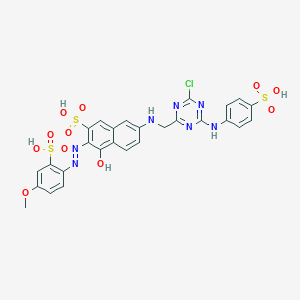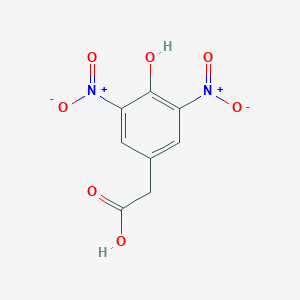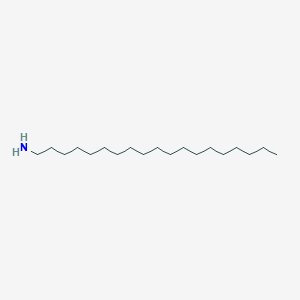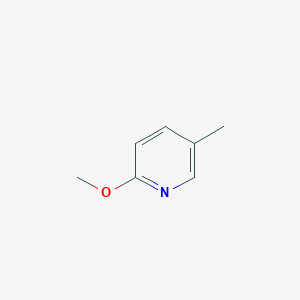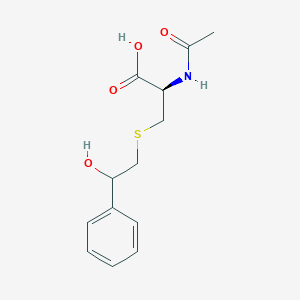
Sulfide, isobutyl isopropyl
Übersicht
Beschreibung
“Sulfide, isobutyl isopropyl” is a chemical compound with the molecular formula C7H16S . It is also known by other names such as “Propane, 2-methyl-1-[(1-methylethyl)thio]-”, “1-(Isopropylsulfanyl)-2-methylpropane”, and "2,5-Dimethyl-3-thiahexane" . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “Sulfide, isobutyl isopropyl” includes a total of 23 bonds, with 7 non-H bonds, 3 rotatable bonds, and 1 sulfide . The structure can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “Sulfide, isobutyl isopropyl” are not available, it’s worth noting that sulfides and thiols have interesting reactivity. For instance, thiols can be converted to disulfides, and sulfides can be prepared by reacting a thiolate anion with an alkyl halide .Physical And Chemical Properties Analysis
“Sulfide, isobutyl isopropyl” has a molecular weight of 132.27 . Other physical and chemical properties such as boiling point, heat capacity, and vapor pressure can be predicted using various methods .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Molecular Conformations : The Raman and infrared spectra of isobutyl methyl sulfide and related alkyl sulfides were studied to understand their molecular conformations and vibrational properties. This research is crucial for chemical analysis and material characterization (Nogami, Sugeta, & Miyazawa, 1975).
Renewable Energy Applications : Nanocrystals of metal sulfide materials, including isobutyl isopropyl sulfide derivatives, are being investigated for their potential in renewable energy applications. These materials exhibit tunable electronic, optical, and chemical properties, making them suitable for water splitting and hydrogen energy production (Chandrasekaran et al., 2019).
Synthesis of Complex Sulfonates : Isobutyl esters, including isobutyl isopropyl sulfide, have been used as protecting groups in the synthesis of sulfonate-containing analogs of nucleosides, demonstrating their importance in organic synthesis (Xie & Widlanski, 1996).
Catalysis in Chemical Reactions : Metal sulfide catalysts, including those derived from isobutyl isopropyl sulfide, have shown high efficiency in the activation of C–H bonds for chemical reactions like isobutane dehydrogenation (Wang, Li, & Shan, 2014).
Impact on Bioleaching and Bacterial Activities : The influence of various sulfide flotation collectors, including isobutyl isopropyl sulfide derivatives, on the activities of bacteria used in bioleaching processes has been studied. This research is significant for understanding how these chemicals affect eco-friendly metallurgical extraction methods (Jafari et al., 2018).
Odor Analysis in Environmental Studies : Research has identified various odorous sulfur compounds, including isobutyl isopropyl sulfide derivatives, in natural water bodies and algae cultures. This information is useful in environmental monitoring and addressing water quality issues (Jenkins, Medsker, & Thomas, 1967).
Thermoelectric Materials : Studies on metal sulfides, including isobutyl isopropyl sulfide derivatives, highlight their potential as thermoelectric materials for use in energy-efficient technologies (Ge et al., 2016).
Anion-Binding Research : Investigations into the supramolecular binding and release of sulfide anions in water have implications for medical and physiological research, where sulfide compounds play a role (Vazquez & Šindelář, 2018).
Safety And Hazards
Sigma-Aldrich provides “Sulfide, isobutyl isopropyl” as part of a collection of rare and unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety data on similar compounds, refer to their respective Safety Data Sheets .
Eigenschaften
IUPAC Name |
2-methyl-1-propan-2-ylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPBMSIZYSDRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303554 | |
| Record name | Sulfide, isobutyl isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfide, isobutyl isopropyl | |
CAS RN |
10359-65-6 | |
| Record name | Sulfide, isobutyl isopropyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfide, isobutyl isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl isopropyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



